

Application Notes and Protocols: Surface Modification of Cellulose Nanocrystals with Nonyl Isocyanate

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Compound of Interest

Compound Name: *Nonyl isocyanate*

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This document provides detailed application notes and experimental protocols for the surface modification of cellulose nanocrystals (CNCs) with **nonyl isocyanate**. This modification is designed to transform the hydrophilic surface of CNCs to a hydrophobic one, thereby enhancing their dispersibility in non-polar solvents and polymer matrices. This is particularly relevant for applications in drug delivery, nanocomposites, and biomedical devices where compatibility with hydrophobic systems is crucial.

Introduction

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and low toxicity.^[1] However, their inherent hydrophilicity, due to the abundance of surface hydroxyl groups, limits their application in hydrophobic environments. Surface modification with aliphatic isocyanates, such as **nonyl isocyanate**, is an effective strategy to overcome this limitation. The isocyanate group (-NCO) readily reacts with the hydroxyl groups (-OH) on the CNC surface, forming stable urethane linkages and grafting the hydrophobic nonyl chains onto the nanocrystals.^{[2][3]} This process significantly increases the hydrophobicity of the CNCs, improving their dispersion in organic solvents and compatibility with non-polar polymers.^[4]

Experimental Data

The following tables summarize typical quantitative data obtained from the characterization of unmodified and **nonyl isocyanate**-modified CNCs. The exact values may vary depending on the source of CNCs and specific reaction conditions.

Table 1: Physicochemical Properties of Unmodified and **Nonyl Isocyanate**-Modified CNCs

| Property | Unmodified CNCs | Nonyl Isocyanate-Modified CNCs |
|-----------------------------|---------------------------------------|--|
| Appearance | White powder | Off-white to pale yellow powder |
| Water Contact Angle | $32^\circ \pm 2^\circ$ ^[5] | > 90° (up to 135° reported for similar modifications) ^[6] |
| Dispersibility in Water | High | Low (forms aggregates) |
| Dispersibility in Toluene | Low (sediments) | High (stable dispersion) |
| Degree of Substitution (DS) | N/A | 0.1 - 0.4 (typical range) |

Table 2: Thermal Properties of Unmodified and **Nonyl Isocyanate**-Modified CNCs

| Property | Unmodified CNCs | Nonyl Isocyanate-Modified CNCs |
|--|--|---------------------------------|
| Onset of Thermal Degradation (Tonset) | $\sim 220^\circ \text{C}$ ^[4] | $\sim 250 - 280^\circ \text{C}$ |
| Temperature at Maximum Decomposition Rate (Tmax) | $\sim 315^\circ \text{C}$ | $\sim 330 - 350^\circ \text{C}$ |

Experimental Protocols

Materials and Equipment

- Cellulose nanocrystals (CNCs)
- **Nonyl isocyanate**

- Anhydrous toluene
- Anhydrous dimethylformamide (DMF)
- Triethylamine (catalyst)
- Acetone
- Round-bottom flask with a magnetic stirrer
- Condenser
- Heating mantle
- Centrifuge and centrifuge tubes
- Ultrasonicator
- Freeze-dryer
- Standard laboratory glassware and safety equipment

Protocol for Surface Modification of CNCs with Nonyl Isocyanate

This protocol is adapted from procedures for similar short-chain alkyl isocyanate modifications.

[7]

- Drying of CNCs: Dry the CNCs under vacuum at 60°C for 24 hours to remove any residual water.
- Dispersion of CNCs: Disperse the dried CNCs in anhydrous toluene (or DMF) at a concentration of 1% (w/v) using an ultrasonicator for 30 minutes to achieve a uniform suspension.
- Reaction Setup: Transfer the CNC suspension to a round-bottom flask equipped with a magnetic stirrer and a condenser.

- **Addition of Reagents:** Under a nitrogen atmosphere, add triethylamine (as a catalyst, ~1-5 mol% relative to hydroxyl groups on CNCs) to the suspension and stir for 15 minutes.
- **Isocyanate Addition:** Slowly add **nonyl isocyanate** to the reaction mixture. The molar ratio of isocyanate to the anhydroglucose units (AGU) of cellulose can be varied to control the degree of substitution (a starting point is a 3:1 molar ratio).
- **Reaction:** Heat the reaction mixture to 80-110°C and allow it to react for 6-24 hours with continuous stirring.
- **Purification:**
 - After the reaction, cool the mixture to room temperature.
 - Add excess acetone to precipitate the modified CNCs.
 - Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.
 - Re-disperse the pellet in fresh acetone and repeat the centrifugation step. Perform this washing step three times to remove unreacted **nonyl isocyanate** and catalyst.
- **Drying:** Dry the purified **nonyl isocyanate**-modified CNCs in a vacuum oven or using a freeze-dryer to obtain a fine powder.

Characterization Protocols

Objective: To confirm the successful grafting of **nonyl isocyanate** onto the CNC surface.

Protocol:

- Record the FTIR spectra of unmodified CNCs, **nonyl isocyanate**, and the modified CNCs using an FTIR spectrometer in the range of 4000-400 cm-1.[2]
- **Expected Results:**
 - Unmodified CNCs: A broad peak around 3340 cm-1 (O-H stretching) and a peak around 2900 cm-1 (C-H stretching).[2]

- **Nonyl Isocyanate:** A strong characteristic peak around 2270 cm⁻¹ (-N=C=O stretching).
- Modified CNCs: The appearance of a new peak around 1720 cm⁻¹ (C=O stretching of the urethane linkage) and an increase in the intensity of the C-H stretching peaks around 2900 cm⁻¹ due to the nonyl chains. A significant reduction in the intensity of the O-H stretching peak and the disappearance of the -N=C=O peak should be observed.[3]

Objective: To evaluate the thermal stability of the modified CNCs.

Protocol:

- Perform TGA on both unmodified and modified CNCs using a thermogravimetric analyzer.
- Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- Expected Results: The onset of thermal degradation for the modified CNCs is expected to be higher than that of the unmodified CNCs, indicating improved thermal stability.[8]

Objective: To assess the change in surface hydrophobicity.

Protocol:

- Prepare thin films of unmodified and modified CNCs by pressing the powder into pellets or by casting a dispersion onto a glass slide and drying.
- Use a goniometer to measure the static water contact angle. Place a droplet of deionized water on the surface of the film and measure the angle between the water droplet and the film surface.[9][10]
- Expected Results: Unmodified CNCs will have a low contact angle, indicating a hydrophilic surface. The **nonyl isocyanate**-modified CNCs should exhibit a significantly higher contact angle (>90°), confirming the hydrophobic nature of the modified surface.[5]

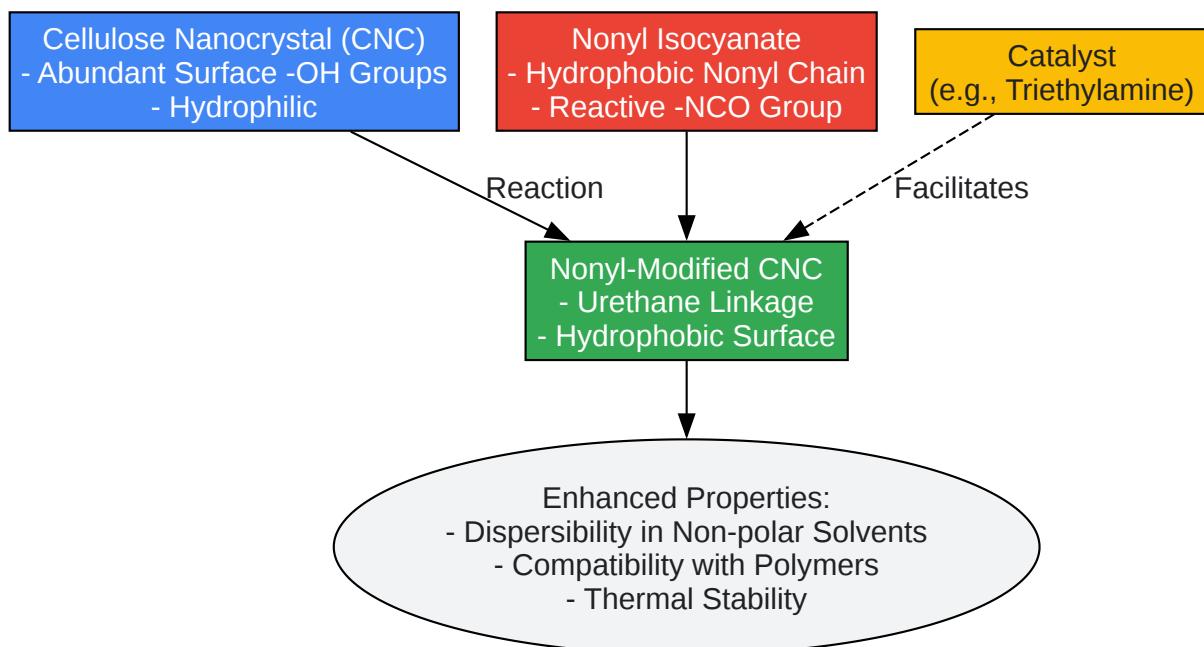
Objective: To quantify the extent of surface modification.

Protocol (via Elemental Analysis):

- Determine the nitrogen content (%) of the modified CNCs using an elemental analyzer.
- Calculate the degree of substitution (DS) using the following formula: $DS = (162.14 \times \%N) / (1401 - 157.25 \times \%N)$ where:
 - 162.14 is the molecular weight of the anhydroglucose unit (AGU).
 - %N is the nitrogen percentage from elemental analysis.
 - 1401 is the molecular weight of nitrogen multiplied by 100.
 - 157.25 is the molecular weight of the **nonyl isocyanate** group.

Visualizations

Experimental Workflow



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